Amg-337 - 1173699-31-4

Amg-337

Catalog Number: EVT-287534
CAS Number: 1173699-31-4
Molecular Formula: C23H22FN7O3
Molecular Weight: 463.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AMG-337 is under investigation in clinical trial NCT03147976 (QUILT-3.036: AMG 337 in Subjects With Advanced or Metastatic Solid Tumors).
c-Met Inhibitor AMG 337 is an orally bioavailable inhibitor of the proto-oncogene c-Met with potential antineoplastic activity. c-Met inhibitor AMG 337 selectively binds to c-Met, thereby disrupting c-Met signal transduction pathways. This may induce cell death in tumor cells overexpressing c-Met protein or expressing constitutively activated c-Met protein. c-Met protein, the product of the proto-oncogene c-Met, is a receptor tyrosine kinase also known as hepatocyte growth factor receptor (HGFR); this protein is overexpressed or mutated in many tumor cell types and plays key roles in tumor cell proliferation, survival, invasion, and metastasis, and tumor angiogenesis.

Crizotinib

Compound Description: Crizotinib is a medication developed by Pfizer used to treat some non-small-cell lung carcinoma (NSCLC) patients. It is a receptor tyrosine kinase (RTK) inhibitor that works by blocking the activity of the anaplastic lymphoma kinase (ALK) and c-MET receptor tyrosine kinases [].

Cabozantinib

Compound Description: Cabozantinib is a tyrosine kinase inhibitor anticancer medication used to treat medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. It is a more potent and selective inhibitor of the c-MET receptor tyrosine kinase compared to Crizotinib []. It also targets VEGFR2, RET, KIT, AXL, and FLT3 pathways, displaying a broader spectrum of inhibition than AMG-337 [].

Relevance: Both Cabozantinib and AMG-337 demonstrate significant inhibition of MET and have been studied for their potential in treating various cancers, including prostate cancer. Cabozantinib inhibits a broader range of tyrosine kinases []. In contrast, AMG-337 exhibits higher selectivity for MET, potentially resulting in a more targeted therapeutic approach with fewer off-target effects compared to Cabozantinib [].

Foretinib

Compound Description: Foretinib (also known as XL880) is a small-molecule multi-kinase inhibitor for the treatment of cancer. It was developed by Exelixis, and inhibits the receptor tyrosine kinases VEGFR2, PDGFR, KIT, and c-MET [].

Tivantinib

Compound Description: Tivantinib (ARQ 197) is a small molecule, selective, non-ATP competitive inhibitor of the c-Met receptor tyrosine kinase that was under investigation as a treatment for various cancers but was ultimately unsuccessful [].

Onartuzumab

Compound Description: Onartuzumab is a monoclonal antibody that acts as an antagonist of the c-Met receptor. It was under development by Genentech as a treatment for various cancers but failed in phase III clinical trials [].

Relevance: Unlike AMG-337, which is a small molecule inhibitor targeting the intracellular kinase domain of MET, Onartuzumab is a monoclonal antibody that targets the extracellular domain of MET. This difference in the mechanism of action offers a distinct approach to inhibiting MET signaling []. While AMG-337 directly inhibits the kinase activity, Onartuzumab prevents the binding of the ligand, HGF, to the MET receptor, thereby blocking downstream signaling.

Rilotumumab

Compound Description: Rilotumumab is a monoclonal antibody designed to target and neutralize hepatocyte growth factor (HGF), the ligand for the c-Met receptor. By inhibiting HGF, Rilotumumab aims to prevent the activation of c-Met signaling []. It was investigated for treating cancers like lung, gastric, and gynecologic malignancies.

Relevance: Unlike AMG-337, which directly inhibits c-Met, Rilotumumab targets the ligand HGF, thus preventing the activation of the c-Met receptor. This approach indirectly inhibits c-Met signaling, offering a different strategy compared to AMG-337 []. Targeting the ligand instead of the receptor could offer potential advantages, such as improved selectivity and a lower risk of resistance mutations.

Overview

AMG 337 is a highly selective small-molecule inhibitor targeting the MET receptor tyrosine kinase, which plays a crucial role in various cellular processes, including proliferation, survival, and motility. This compound has been investigated primarily for its therapeutic potential in treating advanced solid tumors characterized by MET amplification or overexpression. The development of AMG 337 reflects a growing interest in targeted therapies that aim to disrupt specific oncogenic signaling pathways.

Source and Classification

AMG 337 was developed by Amgen and is classified as an investigational drug. It belongs to a broader category of MET inhibitors, which are designed to interfere with the signaling pathways activated by the hepatocyte growth factor and its receptor, MET. The compound has undergone various phases of clinical trials, including Phase I studies assessing its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced cancer.

Synthesis Analysis

The synthesis of AMG 337 involves multiple steps and utilizes specific starting materials to achieve the desired chemical structure. The process typically includes:

  1. Alkylation Reaction: The initial step involves the alkylation of naphthyridine derivatives with propionic acid or its esters under basic conditions.
  2. Formation of Crystalline Forms: AMG 337 can be recrystallized from ethanol or under anhydrous conditions to produce different crystalline forms, each exhibiting distinct melting points and stability characteristics.
  3. Purification: The final product undergoes purification processes such as filtration and chromatography to ensure high purity levels suitable for biological testing .
Molecular Structure Analysis

The molecular structure of AMG 337 can be described using its chemical formula and structural representation:

  • Chemical Formula: C22_{22}H25_{25}N3_{3}O3_{3}
  • Molecular Weight: Approximately 365.45 g/mol
  • Structure: AMG 337 features a complex arrangement involving a naphthyridine core substituted with various functional groups that enhance its binding affinity for the MET receptor.

Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

The chemical reactions involved in synthesizing AMG 337 include:

  1. Alkylation: The reaction between naphthyridine derivatives and propionic acid/esters leads to the formation of key intermediates.
  2. Hydrolysis: If esters are used as starting materials, hydrolysis is performed to yield the corresponding acids.
  3. Crystallization: The final product undergoes crystallization to obtain stable solid forms suitable for further analysis and testing.

These reactions are typically monitored using high-performance liquid chromatography to ensure yield and purity throughout the synthesis process .

Mechanism of Action

AMG 337 exerts its pharmacological effects primarily through selective inhibition of the MET receptor tyrosine kinase. The mechanism involves:

  1. Binding Affinity: AMG 337 binds competitively to the active site of the MET kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways.
  2. Inhibition of Tumor Growth: By blocking MET signaling, AMG 337 inhibits cellular processes associated with tumor proliferation and survival, particularly in cancers that exhibit MET overexpression or mutations.
  3. Induction of Apoptosis: In preclinical studies, treatment with AMG 337 has been shown to induce apoptosis in cancer cell lines with aberrant MET signaling .
Physical and Chemical Properties Analysis

AMG 337 possesses various physical and chemical properties that influence its behavior in biological systems:

  • Solubility: The compound is soluble in dimethyl sulfoxide but may exhibit limited solubility in aqueous environments, impacting its bioavailability.
  • Stability: Different crystalline forms demonstrate varying stability profiles; understanding these properties is essential for formulation development.
  • Melting Point: The melting point ranges from 151°C to higher temperatures depending on the specific crystalline form obtained during synthesis .
Applications

The primary application of AMG 337 lies in oncology, specifically targeting solid tumors with MET alterations. Clinical studies have demonstrated its potential efficacy in:

  • Treating Advanced Solid Tumors: AMG 337 has been evaluated in patients with various malignancies characterized by MET amplification.
  • Combination Therapies: There is ongoing research into combining AMG 337 with other therapeutic agents to enhance treatment outcomes for patients with resistant cancer types.

The promising results from early-phase clinical trials warrant further investigation into its therapeutic potential and optimal use strategies in oncology .

Properties

CAS Number

1173699-31-4

Product Name

Amg-337

IUPAC Name

6-[(1R)-1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-1,6-naphthyridin-5-one

Molecular Formula

C23H22FN7O3

Molecular Weight

463.5 g/mol

InChI

InChI=1S/C23H22FN7O3/c1-14(30-5-4-20-18(23(30)32)9-17(11-25-20)34-7-6-33-3)21-27-28-22-19(24)8-15(13-31(21)22)16-10-26-29(2)12-16/h4-5,8-14H,6-7H2,1-3H3/t14-/m1/s1

InChI Key

DWHXUGDWKAIASB-CQSZACIVSA-N

SMILES

CC(C1=NN=C2N1C=C(C=C2F)C3=CN(N=C3)C)N4C=CC5=C(C4=O)C=C(C=N5)OCCOC

Solubility

Soluble in DMSO, not in water

Synonyms

AMG337; AMG-337; AMG 337.

Canonical SMILES

CC(C1=NN=C2N1C=C(C=C2F)C3=CN(N=C3)C)N4C=CC5=C(C4=O)C=C(C=N5)OCCOC

Isomeric SMILES

C[C@H](C1=NN=C2N1C=C(C=C2F)C3=CN(N=C3)C)N4C=CC5=C(C4=O)C=C(C=N5)OCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.